(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c1-33-19-8-6-7-18(14-19)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)34-16-17-13-24(30)28-12-5-4-11-23(28)27-17/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYVXGBUSHZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyrido-pyrimidine core and an isoquinoline moiety. Its molecular formula is with a molecular weight of approximately 390.44 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.44 g/mol |
| SMILES | Cc1ccc(NC(=O)c2ccc(Cl)cc2)cc1OCC3=CC(=O)N4C=CC=CC4=N3 |
| InChI | InChI=1S/C23H22N2O4/c1-15... |
Antimicrobial Activity
Research indicates that derivatives of the pyrido[1,2-a]pyrimidine scaffold exhibit promising antimicrobial properties . A study found that certain substituted pyrido-pyrimidines demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Properties
The compound has shown anti-inflammatory effects in vitro. In tests involving human leukocyte elastase (HLE), it was demonstrated that certain derivatives inhibited elastase activity effectively, which is crucial for managing inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
Antiviral Activity
Another area of interest is the compound's potential as an anti-HIV agent . Studies have indicated that similar compounds within this chemical class can inhibit HIV integrase activity, which is essential for viral replication . The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline portion can enhance antiviral efficacy.
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and viral replication.
- Binding Affinity : Molecular docking studies have shown that the compound binds effectively to target sites on proteins involved in disease processes, enhancing its therapeutic potential .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.
Case Study 2: Anti-HIV Activity
A series of compounds based on the pyrido-pyrimidine scaffold were evaluated for their ability to inhibit HIV replication in vitro. One derivative showed an EC50 value of 75 µM, suggesting moderate antiviral activity .
Scientific Research Applications
Research has indicated that compounds containing the pyrido[1,2-a]pyrimidine scaffold exhibit various biological activities, including:
- Protein Kinase Inhibition : Studies suggest that derivatives of pyrido[3,4-g]quinazoline and related structures can inhibit specific protein kinases such as CLK1 and DYRK1A. These kinases are implicated in several diseases, including cancer and neurodegenerative disorders. The planarity of the heterocyclic system is crucial for maintaining inhibitory potency .
- Anticancer Properties : Compounds similar to the target molecule have shown promise in anticancer research. For instance, derivatives have been evaluated for their ability to inhibit breast cancer cell proliferation through various mechanisms . The introduction of methoxy groups has been linked to enhanced biological activity.
- Antimicrobial Activity : Some studies have reported that related compounds demonstrate significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Synthesis Pathways
The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves several key steps:
- Formation of Pyrido[1,2-a]pyrimidine Derivatives : Initial synthesis may include the condensation of appropriate pyridine and pyrimidine precursors under acidic conditions to form the core structure.
- Introduction of Functional Groups : Subsequent reactions may involve alkylation or acylation to introduce methoxy and carboxylate functionalities. This step is crucial for enhancing solubility and bioactivity.
- Purification and Characterization : The final compound is purified using techniques such as recrystallization or chromatography, followed by characterization through NMR and mass spectrometry to confirm its structure .
Case Study 1: Protein Kinase Inhibition
In a recent study published in Synthesis, researchers synthesized a series of pyrido[3,4-g]quinazoline derivatives and evaluated their potency against various protein kinases. The results indicated that modifications at specific positions significantly enhanced inhibitory activity against CLK1 and DYRK1A .
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis of isoquinoline derivatives that included the target compound's framework. The study demonstrated that these compounds exhibited selective cytotoxicity against breast cancer cell lines, suggesting a potential mechanism involving apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
